6-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%
Overview
Description
6-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (hereafter referred to as 6-FMP) is a compound that has recently gained attention in the field of scientific research. 6-FMP is a heterocyclic compound with a fluorine atom in its structure, and is a derivative of the pyridine ring. It has many potential applications in the fields of chemistry, biology, and medicine.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% involves the reaction of 2-chloro-6-(2-fluoro-4-methoxyphenyl)pyridine with sodium hydroxide in the presence of a palladium catalyst to form the desired product.
Starting Materials
2-chloro-6-(2-fluoro-4-methoxyphenyl)pyridine, Sodium hydroxide, Palladium catalyst
Reaction
Add 2-chloro-6-(2-fluoro-4-methoxyphenyl)pyridine to a reaction vessel, Add sodium hydroxide to the reaction vessel, Add a palladium catalyst to the reaction vessel, Heat the reaction mixture to a temperature of 100-120°C, Stir the reaction mixture for 12-24 hours, Cool the reaction mixture to room temperature, Filter the reaction mixture to remove any solids, Concentrate the filtrate under reduced pressure, Purify the resulting product by column chromatography, Collect the desired product, 6-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%
Scientific Research Applications
6-FMP has been studied for its potential applications in the fields of chemistry, biology, and medicine. In organic chemistry, 6-FMP has been used as a building block for the synthesis of novel heterocyclic compounds. In biology, 6-FMP has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of fatty acids. In medicine, 6-FMP has been investigated as a potential anti-cancer agent.
Mechanism Of Action
The mechanism of action of 6-FMP is not yet fully understood. It is believed that 6-FMP acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. In particular, 6-FMP has been shown to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of malonyl-CoA, a precursor of fatty acids. 6-FMP also appears to inhibit the enzyme stearoyl-CoA desaturase (SCD), which is involved in the biosynthesis of unsaturated fatty acids.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-FMP are not yet fully understood. However, it has been shown to have anti-cancer properties in vitro and in vivo. In addition, 6-FMP has been shown to inhibit the enzyme ACC, which is involved in the synthesis of fatty acids, suggesting that it may have an effect on lipid metabolism. It has also been shown to inhibit the enzyme SCD, which is involved in the biosynthesis of unsaturated fatty acids, suggesting that it may have an effect on fatty acid composition.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-FMP in laboratory experiments is that it is relatively easy to synthesize. Additionally, 6-FMP is a relatively stable compound and is not easily degraded by light or heat. A limitation of using 6-FMP in laboratory experiments is that it is not yet fully understood how it works in the body. As such, it is difficult to predict the exact effects it may have on biochemical and physiological processes.
Future Directions
The potential applications of 6-FMP are vast, and there are many possible future directions for research. Further research is needed to better understand the biochemical and physiological effects of 6-FMP, and to develop more efficient and effective methods for the synthesis of 6-FMP. Additionally, further research is needed to explore the potential use of 6-FMP as an inhibitor of enzymes involved in the biosynthesis of fatty acids, and to investigate its potential use as an anti-cancer agent. Finally, further research is needed to explore the potential use of 6-FMP in other areas, such as drug delivery and as a catalyst in organic synthesis.
properties
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-8-5-6-9(10(13)7-8)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYIUQVEWNYKOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=O)N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682807 | |
Record name | 6-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111112-95-8 | |
Record name | 6-(2-Fluoro-4-methoxyphenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111112-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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